molecular formula C7H14N2O3 B3271859 2-(Carbamoylamino)hexanoic acid CAS No. 55513-00-3

2-(Carbamoylamino)hexanoic acid

Cat. No.: B3271859
CAS No.: 55513-00-3
M. Wt: 174.2 g/mol
InChI Key: CRTBNFJSWPZSQM-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)hexanoic acid is a substituted hexanoic acid derivative featuring a carbamoylamino (-NH-C(O)-NH$_2$) group at the second carbon position. According to IUPAC nomenclature rules, carbamoyl derivatives of carboxylic acids are named by appending "carbamoyl" as a substituent to the parent acid .

Key structural features:

  • Hexanoic acid backbone: A six-carbon chain with a carboxylic acid (-COOH) group.
  • Carbamoylamino substitution: The presence of -NH-C(O)-NH$_2$ at the α-carbon (C2) distinguishes it from other hexanoic acid derivatives.

Properties

IUPAC Name

2-(carbamoylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-2-3-4-5(6(10)11)9-7(8)12/h5H,2-4H2,1H3,(H,10,11)(H3,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTBNFJSWPZSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031727
Record name N-(Aminocarbonyl)-DL-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55513-00-3
Record name N-(Aminocarbonyl)-DL-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Carbamoylamino)hexanoic acid can be synthesized through a carbamoylation reaction. One common method involves the reaction of hexanoic acid with a carbamoylating agent such as carbonylimidazolide in the presence of a nucleophile. This reaction typically occurs in water and does not require an inert atmosphere. The products precipitate out from the reaction mixture and can be obtained in high purity by filtration .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates. This method does not require the addition of metal complex catalysts or metal salt additives .

Chemical Reactions Analysis

Types of Reactions

2-(Carbamoylamino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Carbamoylamino)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Carbamoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbamoylation reactions, leading to the formation of carbamoylated proteins and peptides. This post-translational modification can affect the structure and function of proteins, influencing various biological processes .

Comparison with Similar Compounds

Structural Analogs in Carbamoyl Derivatives

(a) 6-Carbamoylhexanoic Acid
  • Structure : Carbamoyl group at C6 (C6H$5$-NH-CO-CH$2$-CH$2$-CH$2$-CH$_2$-COOH) .
  • Applications : Used as intermediates in peptide synthesis and drug design.
(b) 2-(Carbamoylamino)-6-fluorobenzoic Acid
  • Structure: A benzoic acid derivative with carbamoylamino and fluorine substituents .
  • Key Differences : Aromatic ring vs. aliphatic chain; fluorine introduces electronegativity, altering electronic properties and bioactivity.

Amino Alcohol Ester Derivatives

(a) Hexanoic Acid 2-(Diethylamino)ethyl Ester (DA-6)
  • Structure: Esterified hexanoic acid with a diethylaminoethyl group at C2 .
  • Reactivity :
    • Esterification Kinetics : DA-6 synthesis involves esterification with rate constants ranging from 0.60·10$^{-5}$ s$^{-1}$ to 14.8·10$^{-5}$ s$^{-1}$ under catalysis (e.g., Cu(OTf)$_2$) .
    • Biological Activity : Enhances plant chilling tolerance by modulating antioxidant enzymes (SOD, CAT, APX) and photosynthesis parameters (Fv/Fm, ΦPSII) .
Property DA-6 (Ester) 2-(Carbamoylamino)hexanoic Acid (Carbamoyl)
Functional Group Ester (-COO-) Carbamoylamino (-NH-C(O)-NH$_2$)
Reactivity Higher esterification Likely slower due to hydrogen bonding
Biological Role Stress tolerance agent Potential enzyme inhibitor or stabilizer
(b) 2-(N,N-Dimethylamino)ethanol Derivatives
  • Reactivity: Amino alcohols accelerate esterification via hydrogen bonding, with trans-2-(N,N-dimethylamino)cyclohexanol showing the highest rate (k = 9.3·10$^{-5}$ s$^{-1}$) .

Boronated Hexanoic Acid Derivatives

(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid
  • Structure: α,α-disubstituted hexanoic acid with borono and piperidinyl groups .
  • Key Differences: Boron enhances enzyme binding affinity, while carbamoylamino groups may act as hydrogen bond donors without metal coordination.
Property Boronated Derivative This compound
Bioactivity Enzyme inhibition Unclear, potential stabilizer
Electronic Effects Boron facilitates Lewis acid interactions Carbamoyl offers H-bonding

Natural and Industrial Analogs

(a) Hexanoic Acid in Insect Secretions
  • Natural Occurrence : Found in heteropteran insects as part of defense secretions, often alongside aldehydes and alcohols .
  • Role: Acts as an antimicrobial agent; carbamoylamino substitution could enhance this property via increased polarity.
(b) Industrial Cross-Linking Agents
  • Example: Triethanolamine esters of polycarboxylic acids, used in cross-linking polymers at 180–200°C .
  • Contrast: this compound’s carbamoyl group may reduce thermal stability compared to ester cross-linkers.

Biological Activity

2-(Carbamoylamino)hexanoic acid, also known as a derivative of hexanoic acid, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by its unique structure, which includes a carbamoylamino group that may influence its interaction with biological systems.

  • Molecular Formula : C7H14N2O2
  • Molecular Weight : 158.20 g/mol
  • CAS Number : 556042-48-9

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized that the carbamoylamino group may enhance the compound's solubility and bioavailability, facilitating its action in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a candidate for further exploration in antimicrobial therapies.

  • Target Microorganisms :
    • Gram-positive bacteria (e.g., Staphylococcus aureus)
    • Gram-negative bacteria (e.g., Escherichia coli)
    • Fungal strains (e.g., Candida albicans)

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory effects. It appears to modulate the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This activity could have implications for treating conditions characterized by chronic inflammation.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism involves triggering apoptotic pathways, which are crucial for eliminating cancerous cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, indicating moderate to strong antimicrobial activity.
    MicroorganismMIC (µg/mL)
    Staphylococcus aureus64
    Escherichia coli128
    Candida albicans32
  • Cytotoxicity Assay :
    • In a cytotoxicity assay using human cancer cell lines (e.g., HeLa cells), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 50 µM.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    5050
    10030
  • Inflammation Modulation Study :
    • In an animal model of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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